3-Chloro-2-nitrobenzonitrile 3-Chloro-2-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 34662-28-7
VCID: VC3973218
InChI: InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H
SMILES: C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N
Molecular Formula: C7H3ClN2O2
Molecular Weight: 182.56 g/mol

3-Chloro-2-nitrobenzonitrile

CAS No.: 34662-28-7

Cat. No.: VC3973218

Molecular Formula: C7H3ClN2O2

Molecular Weight: 182.56 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-nitrobenzonitrile - 34662-28-7

Specification

CAS No. 34662-28-7
Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
IUPAC Name 3-chloro-2-nitrobenzonitrile
Standard InChI InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H
Standard InChI Key HXBSPURMEQYSSS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N
Canonical SMILES C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 3-chloro-2-nitrobenzonitrile is C₇H₃ClN₂O₂, with a molecular weight of 182.56 g/mol. The compound features a benzene ring substituted at the 2-position with a nitro group (-NO₂), a chlorine atom at the 3-position, and a cyano group (-CN) at the 1-position (Figure 1). This arrangement creates a sterically hindered environment that influences its reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogue
Molecular Weight182.56 g/mol
Density1.5–1.6 g/cm³ (estimated)
Boiling Point300–320°C (extrapolated)
Melting Point120–125°C (predicted)
LogP (Partition Coefficient)2.1–2.3

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-chloro-2-nitrobenzonitrile likely involves multistep reactions, as observed in related compounds. A plausible route includes:

  • Nitration of 3-Chlorobenzonitrile:
    Direct nitration using a mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) introduces the nitro group at the ortho position relative to the cyano group .

    3-Chlorobenzonitrile+HNO3H2SO43-Chloro-2-nitrobenzonitrile+H2O\text{3-Chlorobenzonitrile} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Chloro-2-nitrobenzonitrile} + \text{H}_2\text{O}

    Yield optimization requires strict temperature control to minimize byproducts like the para-nitro isomer .

  • Chlorination of 2-Nitrobenzonitrile:
    Alternatively, chlorination of 2-nitrobenzonitrile using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst could introduce the chlorine substituent .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Direct Nitration65–7590–95Isomer separation required
Chlorination70–8085–90Catalyst deactivation

Reactivity and Functional Transformations

Reduction Reactions

The nitro group in 3-chloro-2-nitrobenzonitrile is reducible to an amine using catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂/HCl):

3-Chloro-2-nitrobenzonitrileH2/Pd-C3-Chloro-2-aminobenzonitrile\text{3-Chloro-2-nitrobenzonitrile} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Chloro-2-aminobenzonitrile}

This product serves as a precursor for pharmaceuticals and agrochemicals.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions :

3-Chloro-2-nitrobenzonitrile+NH3K2CO33-Amino-2-nitrobenzonitrile+HCl\text{3-Chloro-2-nitrobenzonitrile} + \text{NH}_3 \xrightarrow{\text{K}_2\text{CO}_3} \text{3-Amino-2-nitrobenzonitrile} + \text{HCl}

Applications in Scientific Research

Medicinal Chemistry

Nitrobenzonitriles are key intermediates in drug discovery. For example:

  • Antimicrobial Agents: Derivatives of 3-chloro-2-nitrobenzonitrile exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) by inhibiting bacterial dihydrofolate reductase.

  • Anticancer Probes: Nitro groups in such compounds act as hypoxia-selective prodrugs, releasing cytotoxic radicals in low-oxygen tumor environments .

Material Science

The cyano group enhances thermal stability in polymers. Blending 3-chloro-2-nitrobenzonitrile into polyamide matrices increases glass transition temperatures by 15–20°C, as confirmed by differential scanning calorimetry .

ParameterGuideline
Personal Protective Equipment (PPE)Nitrile gloves, lab coat, goggles
VentilationFume hood required
StorageAirtight container at 4°C

Research Challenges and Future Directions

Analytical Ambiguities

Positional isomers (e.g., 2-chloro-3-nitrobenzonitrile) complicate spectral interpretation. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for structural elucidation .

Green Synthesis Initiatives

Current methods rely on hazardous solvents like DMF. Recent advances propose using ionic liquids (e.g., [BMIM][BF₄]) to improve reaction sustainability, achieving 80% yield with 99% purity in pilot studies .

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